

Vegfr-2-IN-19: A Selective VEGFR2 Inhibitor for Angiogenesis Research

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a member of the receptor tyrosine kinase (RTK) family, is a pivotal regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it fuels tumor growth and metastasis. Consequently, VEGFR-2 has emerged as a critical target for anti-angiogenic therapies. This technical guide provides a comprehensive overview of **Vegfr-2-IN-19**, a potent and selective inhibitor of VEGFR-2, designed for research and drug development applications. This document outlines its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling pathways.

Vegfr-2-IN-19 is a furo[2,3-d]pyrimidine-based derivative, identified as compound 15b in primary literature, which has demonstrated significant inhibitory activity against VEGFR-2 and its downstream cellular functions.[1][2] Its efficacy in inhibiting endothelial cell proliferation underscores its potential as a tool for studying angiogenesis and as a lead compound for the development of novel anti-cancer therapeutics.[1][2][3][4]

Chemical Properties



Property	Value
Chemical Name	Vegfr-2-IN-19 (also known as compound 15b)
Molecular Formula	C21H19N3O2
Molecular Weight	345.39 g/mol
Scaffold	Furo[2,3-d]pyrimidine

Mechanism of Action

Vegfr-2-IN-19 functions as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain. By occupying this site, it prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF. This blockade of phosphorylation abrogates the downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.

Quantitative Data

The following tables summarize the in vitro efficacy of **Vegfr-2-IN-19** (Compound 15b) and a related, highly potent quinoxaline-based VEGFR-2 inhibitor for comparison.

Table 1: In Vitro VEGFR-2 Kinase Inhibition

Compound	Scaffold	VEGFR-2 IC50 (nM)	Reference
Vegfr-2-IN-19 (Compound 15b)	Furo[2,3-d]pyrimidine	946	[2]
Compound 17b	Quinoxaline	2.7	[5][6]
Sorafenib (Reference)	-	90	[2]

Table 2: Anti-proliferative Activity

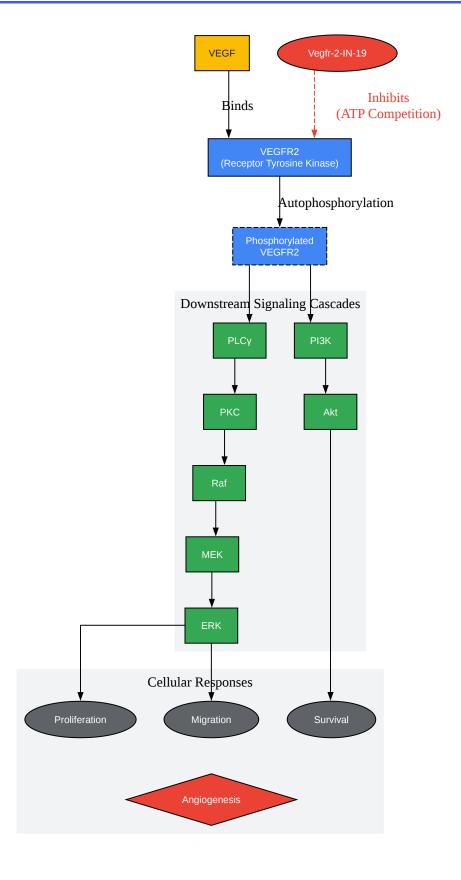


Compound	Cell Line	Assay	IC50 (μM)	% Inhibition	Reference
Vegfr-2-IN-19 (Compound 15b)	HUVEC	Proliferation	-	99.5% at 10 μΜ	[1][2]
Quinoxaline Compound 15b	MCF-7	MTT	5.8	-	[5][6][7]
Quinoxaline Compound 15b	HepG-2	MTT	4.2	-	[5][6][7]
Sorafenib (Reference)	MCF-7	MTT	3.51	-	[6]
Sorafenib (Reference)	HepG-2	MTT	2.17	-	[6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

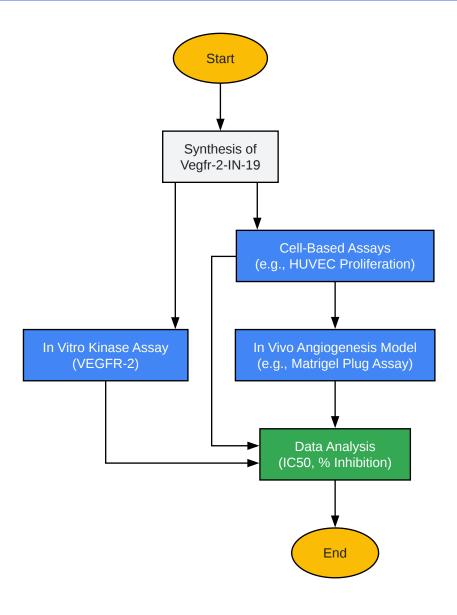




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Caption: VEGFR2 Signaling Pathway and Inhibition by Vegfr-2-IN-19.





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Caption: Experimental Workflow for Evaluating Vegfr-2-IN-19.

Experimental Protocols In Vitro VEGFR-2 Kinase Assay

This protocol is a representative method for determining the in vitro inhibitory activity of **Vegfr-2-IN-19** against the VEGFR-2 kinase.

Materials:

Recombinant human VEGFR-2 kinase domain



- ATP
- Poly (Glu, Tyr) 4:1 peptide substrate
- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Test compound (Vegfr-2-IN-19) dissolved in DMSO
- 96-well plates
- Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
- Plate reader capable of measuring luminescence

Procedure:

- Prepare a serial dilution of Vegfr-2-IN-19 in kinase buffer. The final DMSO concentration should not exceed 1%.
- In a 96-well plate, add the diluted **Vegfr-2-IN-19** or vehicle (DMSO) to the appropriate wells.
- Add the VEGFR-2 kinase and the peptide substrate to each well.
- Initiate the kinase reaction by adding ATP. The final concentration of ATP should be at or near its Km for VEGFR-2.
- Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of Vegfr-2-IN-19 and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay



This cellular assay assesses the ability of **Vegfr-2-IN-19** to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs), a key process in angiogenesis.

Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)
- Fetal Bovine Serum (FBS)
- VEGF-A
- Test compound (Vegfr-2-IN-19) dissolved in DMSO
- 96-well cell culture plates
- MTT or WST-1 proliferation assay reagent
- Microplate reader

Procedure:

- Seed HUVECs into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
- Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
- Prepare serial dilutions of Vegfr-2-IN-19 in the low-serum medium.
- Pre-treat the cells with the diluted **Vegfr-2-IN-19** or vehicle (DMSO) for 1-2 hours.
- Stimulate the cells with a final concentration of 20-50 ng/mL VEGF-A. Include a nonstimulated control.
- Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
- Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.



- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percent inhibition of proliferation for each concentration of the test compound relative to the VEGF-stimulated control and determine the IC50 value.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay evaluates the effect of **Vegfr-2-IN-19** on the formation of new blood vessels in a living organism.

Materials:

- Matrigel (growth factor reduced)
- VEGF-A and/or bFGF
- Heparin
- Test compound (Vegfr-2-IN-19) formulated for in vivo administration
- Immunocompromised mice (e.g., nude or SCID)
- Anesthesia
- Hemoglobin assay kit (e.g., Drabkin's reagent) or anti-CD31 antibody for immunohistochemistry

Procedure:

- Thaw Matrigel on ice and mix with heparin and angiogenic factors (VEGF-A, bFGF). Keep the mixture on ice to prevent premature polymerization.
- Administer Vegfr-2-IN-19 or the vehicle control to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.
- Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank.



- Continue the administration of Vegfr-2-IN-19 for the duration of the experiment (e.g., 7-14 days).
- At the end of the experiment, euthanize the mice and carefully excise the Matrigel plugs.
- Quantify the extent of angiogenesis within the plugs. This can be done by:
 - Hemoglobin content: Homogenize the plugs and measure the hemoglobin concentration using a Drabkin's reagent-based assay. The amount of hemoglobin is proportional to the number of red blood cells and, therefore, the extent of vascularization.
 - Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an antibody against the endothelial cell marker CD31 to visualize and quantify the microvessel density.
- Compare the extent of angiogenesis in the plugs from the Vegfr-2-IN-19-treated group to the vehicle-treated group.

Conclusion

Vegfr-2-IN-19 is a valuable research tool for investigating the role of VEGFR-2 in angiogenesis and for the preclinical evaluation of novel anti-angiogenic therapies. Its well-characterized inhibitory activity against VEGFR-2 and endothelial cell proliferation, combined with the detailed experimental protocols provided in this guide, will enable researchers to effectively utilize this compound in their studies. The provided data and methodologies offer a solid foundation for further exploration of its therapeutic potential in cancer and other angiogenesis-dependent diseases.

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